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Compound of Interest

2-lodo-4-methoxy-1-
Compound Name:
methylbenzene

cat. No.: B1628287

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the
compound 2-lodo-4-methoxy-1-methylbenzene (also known as 2-iodo-1-methoxy-4-
methylbenzene). The information presented herein is essential for the structural elucidation,
identification, and purity assessment of this compound in research and development settings.
All data is presented in a structured format to facilitate analysis and comparison.

Spectroscopic Data Summary

The following tables summarize the nuclear magnetic resonance (NMR) and mass
spectrometry (MS) data for 2-lodo-4-methoxy-1-methylbenzene.

Table 1: *H NMR Spectroscopic Data

Solvent: CDCIs, Frequency: 400 MHz
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. . Coupling
Chemical Shift L . )
Multiplicity Constant (J) Integration Assignment
(3) ppm
Hz
7.60 d 1.7 1H Ar-H
7.10 dd 83,15 1H Ar-H
6.72 d 8.3 1H Ar-H
3.85 S - 3H -OCHs
2.26 S - 3H Ar-CHs
[1]

Table 2: *C NMR Spectroscopic Data

Solvent: CDCIs, Frequency: 100.6 MHz

Chemical Shift (d) ppm Assignment
156.1 Ar-C-OCHs
139.8 Ar-C-H

132.0 Ar-C-CHs
129.9 Ar-C-H

110.8 Ar-C-H

85.7 Ar-C-|

56.4 -OCHs

19.9 -CHs

[1]

Table 3: Mass Spectrometry Data

Technique: Gas Chromatography-Mass Spectrometry (GC-MS)
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miz Relative Intensity (%) Assighment
248.00 100 [M]*
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Experimental Protocols

The data presented in this guide is based on standard spectroscopic techniques. The following

are representative experimental protocols for the acquisition of such data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of approximately 5-10 mg of 2-lodo-4-methoxy-1-
methylbenzene is dissolved in approximately 0.7 mL of deuterated chloroform (CDCIs)
within a standard 5 mm NMR tube.

Instrumentation: The *H and 3C NMR spectra are acquired on a 400 MHz NMR
spectrometer.

'H NMR Acquisition: The proton spectrum is recorded with a sufficient number of scans to
achieve a good signal-to-noise ratio. The spectral width is set to encompass all expected
proton resonances. Chemical shifts are referenced to the residual solvent peak of CDCls at
7.26 ppm.

13C NMR Acquisition: The carbon spectrum is acquired using a proton-decoupled pulse
sequence. A sufficient number of scans and a suitable relaxation delay are employed to
ensure the detection of all carbon signals, including quaternary carbons. Chemical shifts are
referenced to the CDCIs solvent peak at 77.16 ppm.

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-
corrected, and baseline-corrected to yield the final NMR spectra.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: A dilute solution of 2-lodo-4-methoxy-1-methylbenzene is prepared in
a volatile organic solvent such as dichloromethane or ethyl acetate.
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 Instrumentation: A gas chromatograph coupled to a mass spectrometer, typically a single
quadrupole or ion trap analyzer, is used for the analysis.

e Gas Chromatography: A small volume of the prepared sample is injected into the GC. The
instrument is equipped with a suitable capillary column (e.g., a non-polar column like DB-
5ms). The oven temperature is programmed to ramp from a low initial temperature to a final
high temperature to ensure the separation of the analyte from any impurities. Helium is
typically used as the carrier gas.

e Mass Spectrometry: As the compound elutes from the GC column, it enters the mass
spectrometer. Electron ionization (El) at 70 eV is commonly used to generate charged
fragments. The mass analyzer scans a range of mass-to-charge ratios (e.g., m/z 40-400) to
detect the molecular ion and its fragmentation pattern.

o Data Analysis: The resulting total ion chromatogram (TIC) and the mass spectrum
corresponding to the chromatographic peak of the analyte are analyzed to determine the
retention time and the mass spectral data.

Visualized Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic
compound like 2-lodo-4-methoxy-1-methylbenzene.
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt
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